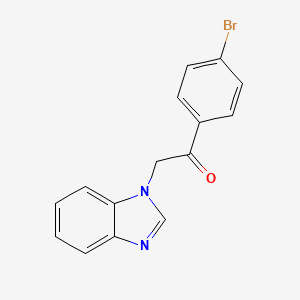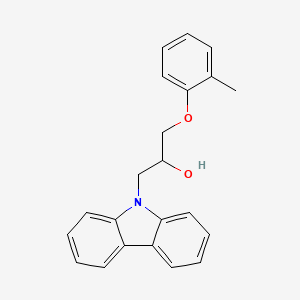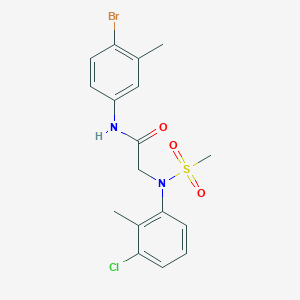
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone, also known as BIP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is not fully understood. However, it has been suggested that 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone exerts its therapeutic effects by modulating various signaling pathways. For example, 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G0/G1 phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is its potent anti-inflammatory and anti-cancer properties. 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to be effective in various in vitro and in vivo models of inflammation and cancer. Another advantage of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is its relatively low toxicity, as it has been shown to be well-tolerated in animal studies. However, one limitation of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone. One possible direction is the development of more efficient synthesis methods to improve the yield and purity of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone. Another direction is the exploration of the potential therapeutic applications of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone and to identify its molecular targets. Finally, the development of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone derivatives with improved pharmacological properties could lead to the development of more effective therapies for various diseases.
Conclusion:
In conclusion, 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is a promising chemical compound that has shown potential therapeutic applications in various scientific studies. Its anti-inflammatory, anti-cancer, and anti-viral properties make it an attractive candidate for further research. Although there are some limitations to its use in lab experiments, the future directions for the study of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone are promising and could lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone can be achieved through various methods, including the reaction of 4-bromobenzaldehyde with o-phenylenediamine in the presence of a base. Another method involves the reaction of 4-bromobenzoyl chloride with o-phenylenediamine in the presence of a base. Both methods result in the formation of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone as a white crystalline powder.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted by Wang et al. (2019), 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone was found to inhibit the growth of human colorectal cancer cells by inducing apoptosis. Another study by Zhang et al. (2018) demonstrated that 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)15(19)9-18-10-17-13-3-1-2-4-14(13)18/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRWELRPHGNMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320214 | |
| Record name | 2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
163729-32-6 | |
| Record name | 2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)
![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)


![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)



![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)
![2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B4944309.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)